5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8808053
InChI: InChI=1S/C17H17N3O3S/c1-9-10(2)24-17(19-9)15-12(21)8-20(16(15)18)11-3-4-13-14(7-11)23-6-5-22-13/h3-4,7,18,21H,5-6,8H2,1-2H3
SMILES: CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC4=C(C=C3)OCCO4)O)C
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC8808053

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol
Standard InChI InChI=1S/C17H17N3O3S/c1-9-10(2)24-17(19-9)15-12(21)8-20(16(15)18)11-3-4-13-14(7-11)23-6-5-22-13/h3-4,7,18,21H,5-6,8H2,1-2H3
Standard InChI Key BDSLGNXIDYBSBA-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC4=C(C=C3)OCCO4)O)C
Canonical SMILES CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC4=C(C=C3)OCCO4)O)C

Introduction

Synthesis

The synthesis of similar compounds typically involves multiple steps, including condensation reactions and cyclization processes. For example, the synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves several steps, often starting with commercially available precursors and using robust methods for generating this class of molecules.

Biological Activity

  • Enzyme Inhibition: Compounds with benzodioxin and thiazole moieties may act as inhibitors for specific enzymes involved in disease pathways, such as neurological or oncological disorders.

  • Pharmacological Potential: The unique structure suggests potential as therapeutic agents targeting critical biological processes.

Research Findings

  • Structure-Activity Relationship (SAR) Studies: These studies are essential for understanding how modifications to the compound's structure affect its biological activity.

  • In Vitro and In Vivo Studies: Further research is needed to evaluate the compound's efficacy and safety in biological systems.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-oneNot specifiedApproximately 451.5 g/molEnzyme inhibition, drug discovery
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrileC12H10N4O2242.23 g/molVarious chemical reactions, potential biological activity

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